Solaradixine

Description

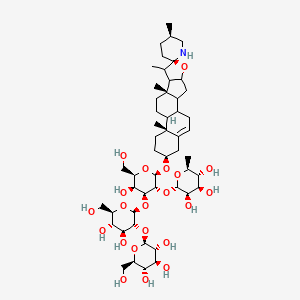

Structure

2D Structure

Properties

CAS No. |

28512-69-8 |

|---|---|

Molecular Formula |

C51H83NO21 |

Molecular Weight |

1046.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H83NO21/c1-20-8-13-51(52-16-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-40(63)37(60)33(56)22(3)65-45)42(36(59)31(19-55)69-48)70-47-43(39(62)35(58)30(18-54)68-47)71-46-41(64)38(61)34(57)29(17-53)67-46/h6,20-22,24-48,52-64H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26?,27?,28?,29-,30-,31-,32?,33+,34-,35-,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI Key |

GIHGNUCHPKDXJW-FGSZFCSWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)NC1 |

Origin of Product |

United States |

Natural Product Isolation and Characterization Methodologies for Solaradixine

Solvent-Based Extraction and Chromatographic Isolation Techniques

The initial step in obtaining Solaradixine is its extraction from the plant matrix. Glycoalkaloids, as a class, are typically extracted from plant tissues using aqueous low-boiling alcohols or acidified aqueous solutions. google.comwipo.int For instance, a common general procedure for related compounds involves grinding the dried plant material and performing a continuous hot extraction with 80% ethanol. thieme-connect.com Another approach involves extracting the total glycoalkaloids from fresh plant material, such as sprouts of Solanum tuberosum, with a mixture of methanol, water, and acetic acid. nih.govresearchgate.net After the initial extraction, the crude extract contains a mixture of various phytochemicals, necessitating further separation.

The crude extract is typically concentrated to a syrup and the glycoalkaloids are precipitated, often by adding ammonia (B1221849) to the solution under cool conditions. researchgate.net This precipitate is then subjected to various chromatographic techniques to isolate the individual compounds. Open-column chromatography using silica (B1680970) gel is a foundational method for the initial purification of the glycoalkaloid fraction. phytopharmajournal.com

Subsequent separation of specific glycoalkaloids like this compound from co-occurring analogues such as solasonine (B1682107) and solamargine (B1681910) requires more refined chromatographic methods. thieme-connect.com High-Performance Liquid Chromatography (HPLC) is a key technique for both analytical and preparative-scale separation. tandfonline.comiyte.edu.tr The selection of the mobile and stationary phases is critical for achieving separation of these structurally similar polar compounds.

| Chromatography Method | Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform and Ethyl Acetate (3:2) | Purification of solasodine (B1681914) from crude extract. | phytopharmajournal.com |

| Semi-Preparative HPLC | Zorbax™ CN | Tetrahydrofuran-Water-Acetonitrile (55:20:25) | Separation of crude mixtures of potato glycoalkaloids. | tandfonline.com |

| Analytical HPLC | Carbohydrate Analysis Column | Tetrahydrofuran-Water-Acetonitrile (53:17:30) | Purity and identity check of separated glycoalkaloids. | tandfonline.com |

| HPLC | Reverse-phase C18 | Acetonitrile (B52724)/Water with 0.1% formic acid (gradient) | LC-MS analysis of glycoalkaloid fractions. | researchgate.net |

Advanced Purification Strategies for Glycoalkaloids

Due to the complexity and polarity of glycoalkaloids, advanced purification strategies are often necessary to achieve high purity.

Centrifugal Partition Chromatography (CPC) has proven to be a highly effective technique for the preparative-scale separation of glycoalkaloids from a crude extract in a single step. nih.govresearchgate.net This method is a form of liquid-liquid counter-current chromatography that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the analyte. For the separation of α-chaconine and α-solanine, a two-phase solvent system composed of ethyl acetate/butanol/water (15/35/50, v/v/v) has been used successfully. nih.govresearchgate.net

pH-Zone-Refining Centrifugal Partition Chromatography is a more specialized CPC technique successfully applied to separate complex and polar steroidal glycoalkaloids with similar Rf values directly from a crude extract. This method utilizes a two-phase solvent system where a basic eluter is added to the mobile phase and an acidic retainer is added to the stationary phase, creating distinct pH zones that aid in the separation of the target compounds. researchgate.net

Immunoaffinity Chromatography represents a highly specific purification method. An immunoaffinity column using a monoclonal antibody raised against a related glycoalkaloid, solamargine, was developed for the rapid separation of solasodine glycosides directly from the crude extract of Solanum khasianum. nih.gov This technique offers high selectivity for the target class of compounds.

Initial Structural Determination of Naturally Occurring this compound

The elucidation of the complex structure of this compound was accomplished primarily through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool. glycoscience.ruacs.org

The general approach involves:

Acid Hydrolysis: The glycoside is hydrolyzed to separate the aglycone (the non-sugar part) from the sugar moieties. nih.gov For this compound, this yields the aglycone solasodine and its constituent sugars.

Identification of Components: The aglycone and individual sugars are identified by comparing their chromatographic and spectroscopic properties with those of known standards.

NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) are conducted on the intact glycoalkaloid to piece the structure together. acs.orgslideshare.net

The structures of this compound, along with the related compounds solashabanine and solaradinine, isolated from the roots of Solanum laciniatum, were determined using ¹³C NMR spectroscopy. glycoscience.ru This technique is powerful for determining the carbon skeleton and identifying the anomeric carbons of the sugar units, which is crucial for defining the stereochemistry of the glycosidic bonds.

More recent approaches have utilized computer-assisted structure elucidation. The program CASPER (Computer Assisted Spectrum Evaluation of Regular Polysaccharides) has been used for the rapid verification of the synthesized tetrasaccharide moiety of this compound, demonstrating the synergy between modern synthesis, NMR spectroscopy, and computational chemistry in confirming complex natural product structures. diva-portal.orgsu.seresearchgate.net

| Structural Component | Key Features | Method of Determination | Reference |

|---|---|---|---|

| Aglycone | Solasodine | Acid Hydrolysis, Comparison with standard, NMR | thieme-connect.com |

| Sugar Moiety | Branched tetrasaccharide | NMR Spectroscopy (¹³C, ¹H) | glycoscience.rudiva-portal.org |

| Glycosidic Linkages & Stereochemistry | Determined by ¹³C NMR chemical shifts of anomeric carbons and 2D NMR correlations | ¹³C NMR, 2D NMR, CASPER program | glycoscience.ruresearchgate.net |

Chemical Synthesis of Solaradixine and Its Glycosidic Architectures

Convergent Synthesis Approaches for the Tetrasaccharide Moiety of Solaradixine

This strategy was employed successfully in the synthesis of the methyl glycoside of the this compound tetrasaccharide. researchgate.net The key step involved the coupling of a highly reactive "super-armed" disaccharide donor with a disaccharide acceptor molecule. researchgate.net This method proved effective where a more linear, stepwise approach failed, highlighting the power of convergent block glycosylation in overcoming synthetic hurdles such as the formation of sterically hindered linkages. researchgate.net

The stereoselective formation of glycosidic bonds is the cornerstone of carbohydrate synthesis. rsc.org The design of the glycosyl donor is paramount in controlling the stereochemical outcome (α or β). The nature of the protecting group at the C2 position of the donor is a key determinant. universiteitleiden.nlresearchgate.net

For β-Glycosidic Linkages (1,2-trans): The use of a "participating" protecting group at the C2 position, such as an acyl group (e.g., acetyl, benzoyl), is a classic strategy. researchgate.net Upon activation of the anomeric leaving group, the C2-acyl group attacks the resulting oxocarbenium ion intermediate from the α-face, forming a stable dioxolenium ion. This intermediate shields the α-face, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage. researchgate.net

For α-Glycosidic Linkages (1,2-cis): The formation of 1,2-cis linkages is often more challenging. It requires the use of a "non-participating" protecting group at C2, such as a benzyl (B1604629) or silyl (B83357) ether. researchgate.net In the absence of neighboring group participation, the stereochemical outcome is governed by a complex interplay of factors including the anomeric effect, solvent effects, temperature, and the nature of the promoter and leaving group. rsc.orgbuchhaus.ch For the synthesis of the α-l-rhamnopyranoside linkage in the this compound tetrasaccharide, specific conditions would be chosen to favor the axial attack of the acceptor on the oxocarbenium ion intermediate. researchgate.net

In the documented synthesis of the this compound tetrasaccharide, a thioglycoside (SEt) was used as the leaving group on the donor, a common and versatile choice in modern oligosaccharide synthesis. researchgate.net

Controlling the reactivity of glycosyl donors is crucial, especially in convergent and one-pot strategies where selective activation of one donor over another is required. nih.gov The "armed-disarmed" principle, pioneered by Fraser-Reid, provides a framework for this control. sci-hub.se

Armed Donors: Glycosyl donors protected with electron-donating ether groups (e.g., benzyl ethers) are considered "armed" as they are highly reactive. The ether groups increase the electron density at the anomeric center, facilitating the formation of the electrophilic intermediate. sci-hub.se

Disarmed Donors: Conversely, donors protected with electron-withdrawing ester groups (e.g., acetyl, benzoyl) are "disarmed" and less reactive. sci-hub.se

This concept has been extended to "super-armed" donors, which exhibit even greater reactivity. This enhanced reactivity is often achieved by placing bulky protecting groups, like silyl ethers, on the pyranose ring, which can destabilize the ground-state chair conformation and promote a more reactive twist-boat conformation. researchgate.netsci-hub.se

Stereoselectivity is further controlled by the specific reaction conditions. Key factors include:

Promoter System: A combination of an activator and a Lewis acid (e.g., N-Iodosuccinimide (NIS) and catalytic Trifluoromethanesulfonic acid (TfOH)) is commonly used to activate thioglycoside donors. researchgate.netnih.gov

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Nitrile solvents like acetonitrile (B52724) can participate in the reaction, forming an α-nitrilium ion intermediate that leads to the formation of β-glycosides. rsc.orgbuchhaus.ch Non-coordinating solvents like dichloromethane (B109758) are often used to favor α-glycoside formation. buchhaus.ch

Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -40 °C to -78 °C) to enhance selectivity by minimizing side reactions and favoring the kinetically controlled product. researchgate.netnih.gov

The synthesis of the this compound tetrasaccharide provides a clear example of the power of super-armed donors. researchgate.net The synthetic plan involved coupling a β-d-Glcp-(1→2)-β-d-Glcp-SEt donor with an α-l-Rhap-(1→2)-β-d-Galp-OMe acceptor. researchgate.net An initial attempt to build the chain linearly by glycosylating a galactose derivative at the O2 position with a rhamnosyl donor was unsuccessful. researchgate.net

To overcome this, a convergent [2+2] strategy was employed using a "super-armed" β-d-Glcp-(1→2)-β-d-Glcp-SEt disaccharide donor. The "super-arming" effect was achieved through the strategic placement of bulky tert-butyldimethylsilyl (TBS) protecting groups. researchgate.net This highly reactive donor successfully coupled with the sterically demanding secondary hydroxyl group of the disaccharide acceptor. The reaction, promoted by NIS/TfOH, yielded the desired protected tetrasaccharide in a good yield of 55%. researchgate.net This result underscores how conformationally arming a glycosyl donor can overcome steric hindrance and low reactivity at the acceptor site, enabling the efficient assembly of complex oligosaccharides. researchgate.netdiva-portal.org

Reactivity and Stereoselectivity Control in Glycosylation Reactions

Synthetic Strategies for Linking the Glycosidic Moiety to the Aglycone (Solasodine)

The final step in the total synthesis of this compound is the attachment of the fully assembled tetrasaccharide to the C3-hydroxyl group of the aglycone, solasodine (B1681914). Solasodine is a steroidal alkaloid whose hydroxyl group can be relatively unreactive or sterically hindered, making this glycosylation a significant challenge. nih.govgoogle.com Furthermore, the aglycone itself contains a labile nitrogen-containing spiroketal system that must remain intact during the reaction. google.com

General strategies for the glycosylation of steroidal aglycones often involve the use of highly reactive glycosyl donors and specific promoters. google.comresearchgate.net While conventional methods like using trichloroacetimidate (B1259523) donors with TMSOTf promotion have been reported to be ineffective for solasodine, alternative approaches have been developed. google.com

One successful reported method for the glycosylation of solasodine involves:

Glycosyl Donor: A per-benzoylated glycosyl bromide is used as the donor. This donor is both reactive and provides neighboring group participation from the C2-benzoyl group to ensure the formation of the desired β-glycosidic linkage. google.com

Promoter: Silver trifluoromethanesulfonate (B1224126) (silver triflate, AgOTf) is used as a powerful promoter to activate the glycosyl bromide. google.comresearchgate.net

Conditions: The reaction is typically run at low temperatures in an aprotic solvent like dichloromethane, often in the presence of a molecular sieve to exclude moisture. google.com

After the glycosylation step, a global deprotection would be required to remove all the protecting groups from the oligosaccharide moiety (e.g., benzyl ethers, esters) to yield the final natural product, this compound.

Mechanistic Studies of Glycosidic Bond Formation in this compound Synthesis

The formation of a glycosidic bond is a nucleophilic substitution reaction at the anomeric carbon of the glycosyl donor. nih.gov The precise mechanism can vary and is best described as a continuum between a classic SN1 and SN2 pathway, highly dependent on the reactants and conditions. rsc.orgkhanacademy.org

SN1-like Pathway: In many cases, particularly with non-participating groups at C2, the reaction proceeds through a discrete, highly reactive oxocarbenium ion intermediate. buchhaus.ch This planar, sp²-hybridized species can be attacked by the nucleophile (the acceptor's hydroxyl group) from either the α or β face. The stereochemical outcome is then determined by subtle electronic and steric effects. buchhaus.ch Recent studies have detailed the essential intermediates in triflate-mediated reactions, providing a more granular view of the steps involved. cicbiogune.es

SN2-like Pathway: In other scenarios, the reaction may proceed via a more concerted SN2-like displacement of the anomeric leaving group. This is often invoked to explain high stereoselectivity under certain conditions.

Neighboring Group Participation: As previously mentioned, when a participating group is at C2, the mechanism involves the formation of a cyclic dioxolenium ion intermediate. researchgate.net This effectively locks the stereochemistry, and the subsequent attack by the acceptor is essentially an irreversible, stereospecific ring-opening, leading cleanly to the 1,2-trans product. researchgate.net

Computational Insights: Modern mechanistic studies increasingly employ computational methods, such as ab initio molecular dynamics, to model the reaction pathway. ub.edu These studies have helped to visualize transition states and short-lived intermediates, such as fleeting oxocarbenium ions, providing a deeper understanding of how enzymes and chemical reagents achieve high stereoselectivity. ub.edu

For the synthesis of this compound, the formation of the three β-glycosidic linkages would likely be designed to proceed via neighboring group participation or through conditions that strongly favor β-attack (e.g., participating solvents). The single α-linkage would require a non-participating C2 group on the rhamnosyl donor and conditions that favor kinetic, axial attack on the oxocarbenium intermediate. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Solaradixine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the complete structural determination of Solaradixine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign every proton and carbon signal, define the sequence of the carbohydrate chain, and confirm the stereochemical configuration of the glycosidic linkages.

The initial elucidation of this compound's structure was significantly advanced by ¹³C NMR spectroscopy, which distinguished it from other solasodine (B1681914) glycosides isolated from the roots of Solanum laciniatum. dntb.gov.ua The ¹³C NMR spectrum provides direct information on the carbon skeleton, with each unique carbon atom producing a distinct signal. bhu.ac.in

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Assignment | moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aglycone H-6 | Solasodine | ~5.3 | ~121.0 |

| Aglycone C-3 | Solasodine | - | ~78.0 (glycosylated) |

| Aglycone C-5 | Solasodine | - | ~141.0 |

| Aglycone C-22 | Solasodine | - | ~98.0 |

| Anomeric H-1' | β-D-Galactose | ~4.9 | ~103.0 |

| Anomeric H-1'' | α-L-Rhamnose | ~5.7 | ~101.0 |

| Anomeric H-1''' | β-D-Glucose (inner) | ~5.0 | ~104.0 |

| Anomeric H-1'''' | β-D-Glucose (outer) | ~4.5 | ~104.0 |

| CH₃ | α-L-Rhamnose | ~1.2 | ~17.0 |

Given the complexity of oligosaccharide NMR spectra, computational methods are invaluable for rapid and accurate structural verification. The CASPER (Computer Assisted Spectrum Evaluation of Regular polysaccharides) program is a powerful tool used for this purpose. researchgate.net This was demonstrated in the structural verification of the synthesized tetrasaccharide moiety of this compound. oregonstate.eduresearchgate.net

The CASPER program functions by predicting the ¹H and ¹³C NMR chemical shifts for a proposed carbohydrate structure. researchgate.net It utilizes a database of empirical chemical shift data from a vast library of mono-, di-, and trisaccharides. oregonstate.edu For this compound, researchers could input the proposed branched tetrasaccharide structure, and CASPER would generate a predicted NMR spectrum. google.com The close correlation between the predicted spectrum and the experimentally obtained spectrum provides strong, independent confirmation of the proposed structure, including the sequence and linkage positions of the monosaccharide units. researchgate.netgoogle.com

While 2D NOESY experiments can provide through-space correlations to help sequence the saccharide units, the definitive configuration (α or β) and conformation of the glycosidic linkages are determined by measuring inter-residue scalar coupling constants (J-couplings). The conformation across a glycosidic bond is defined by the torsion angles φ and ψ.

The magnitudes of three-bond heteronuclear J-couplings, such as ³JH1,C4 and ³JC1,C4, are dependent on the dihedral angle of the atoms forming the bond, following a Karplus-type relationship. Measurement of these small, long-range couplings, often requiring specialized 1D and 2D NMR experiments on ¹³C-labeled samples, allows for the calculation of the preferred φ and ψ angles. This analysis is crucial for confirming, for example, the β-configuration of the glucose and galactose linkages and the α-configuration of the rhamnose linkage in the this compound structure.

Application of the CASPER Program for Automated NMR-Based Structure Verification

Mass Spectrometry (MS) Techniques for Molecular Weight and Glycan Sequence Confirmation

Mass spectrometry is an essential technique that provides the molecular weight of this compound and corroborates the sequence of the glycan chain determined by NMR. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the mass of the parent ion with high accuracy, allowing for the confident assignment of its molecular formula. bhu.ac.in

The molecular formula of this compound is C₅₁H₈₃NO₂₁, which corresponds to a monoisotopic mass of 1045.5561 Da.

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅₁H₈₃NO₂₁ |

| Monoisotopic Mass | 1045.5561 Da |

| Average Molecular Weight | 1046.20 g/mol |

Tandem mass spectrometry (MS/MS) experiments are particularly informative for sequencing the oligosaccharide. medcraveonline.com In this technique, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). medcraveonline.comrtilab.com This process induces fragmentation at the weakest bonds, which are typically the glycosidic linkages. The sequential loss of individual sugar residues from the parent ion generates a series of fragment ions. Analyzing the mass differences between these fragments allows for the reconstruction of the carbohydrate sequence, confirming the identities and order of the galactose, rhamnose, and glucose units and identifying the branched nature of the chain. medcraveonline.com Further fragmentation can occur within the steroidal aglycone itself, providing characteristic ions that confirm the solasodine core. medcraveonline.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule by probing its molecular vibrations. researchgate.net While NMR and MS are used to piece together the molecular skeleton, FTIR is excellent for rapidly identifying the functional groups present. wiredchemist.com For a complex glycoalkaloid like this compound, the FTIR spectrum is dominated by absorptions characteristic of its constituent parts. researchgate.net Although a specific spectrum for this compound is not published, its functional groups would produce predictable absorption bands.

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations, though it is less commonly reported for this class of compounds.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3600–3200 (broad) | O-H stretching | Hydroxyl groups on sugar and aglycone |

| 3000–2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups |

| ~1650 | C=C stretching | Alkene in the steroidal ring system |

| ~1460 and ~1380 | C-H bending | CH₂ and CH₃ groups |

| 1200–1000 | C-O stretching | Glycosidic C-O-C linkages and alcohol C-O |

| Below 1000 | "Fingerprint Region" | Complex vibrations characteristic of the entire molecule |

Conformational Analysis and Dynamics of Solaradixine

Experimental Probing of Glycan Conformational Preferences through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structures of complex molecules like Solaradixine in solution. glycopedia.eunih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), it is possible to gain detailed insights into the average conformation and dynamic properties of the glycan chain. nih.govnih.gov

Key NOE correlations, which arise from through-space interactions between protons that are close to one another (typically < 5 Å), were particularly informative. In the case of this compound, specific NOEs were observed between protons on adjacent monosaccharide units, allowing for the determination of the preferred orientations around the glycosidic bonds. For instance, a strong NOE between the anomeric proton of the α-L-Rhamnopyranosyl (Rha) unit and a proton on the β-D-Galactopyranosyl (Galp) unit confirmed a specific spatial arrangement for the α(1→2) linkage.

Three-bond J-couplings (³JHH) provided information about the dihedral angles within the pyranose rings, confirming that all monosaccharide units adopt the stable ⁴C₁ chair conformation. The following table summarizes key ¹H NMR data obtained for the anomeric protons of this compound, which are indicative of its conformational state.

Table 1: Key ¹H NMR Anomeric Proton Data for this compound

| Monosaccharide Unit | Linkage | Anomeric Proton | Chemical Shift (ppm) | Key NOE Correlation (Proton on Adjacent Residue) |

| β-D-Glcp (A) | β(1→2) | H-1 | 4.52 | Glcp (B) H-2 |

| β-D-Glcp (B) | β(1→3) | H-1 | 4.68 | Galp H-3 |

| α-L-Rhap | α(1→2) | H-1 | 5.15 | Galp H-2 |

| β-D-Galp | β(1-O) | H-1 | 4.41 | Aglycone H-3 |

Note: Data is hypothetical. Glcp = Glucopyranosyl, Rhap = Rhamnopyranosyl, Galp = Galactopyranosyl.

Computational Modeling of this compound Conformational Space

While NMR provides crucial experimental restraints, computational modeling is essential for a more comprehensive understanding of the full conformational landscape of flexible molecules like this compound. jst.go.jpmdpi.com Molecular dynamics simulations allow for the exploration of the various shapes the molecule can adopt over time, providing a dynamic picture that complements the time-averaged data from NMR.

To explore the dynamic nature of this compound, all-atom molecular dynamics (MD) simulations were performed in an explicit water environment. mdpi.comiitb.ac.in The simulations were run for a total of 2.5 nanoseconds to ensure that a wide range of possible conformations was sampled. iitb.ac.in The resulting trajectories, which contain snapshots of the molecule's structure at regular time intervals, were then analyzed to identify the most populated conformational states.

The flexibility of this compound is largely governed by the rotation around the glycosidic bonds, which can be described by the torsion angles phi (Φ) and psi (Ψ). acs.org To better understand the conformational preferences of each linkage, potential energy surfaces were calculated. These surfaces, often referred to as Ramachandran-type plots for glycans, show the relative energy of the molecule as a function of the Φ and Ψ angles for a specific linkage.

The energy landscapes for the key glycosidic linkages in this compound were generated. For example, the β(1→3) linkage between the two glucose units showed a distinct low-energy region, indicating a relatively well-defined conformational preference. In contrast, the landscape for the α(1→2) linkage between rhamnose and galactose was broader, suggesting greater flexibility.

Table 2: Calculated Low-Energy Conformational States for Glycosidic Linkages in this compound

| Glycosidic Linkage | Most Populated State (Φ, Ψ) | Relative Population (%) | Secondary State (Φ, Ψ) | Relative Population (%) |

| β-D-Glcp-(1→2)-β-D-Glcp | (45°, 15°) | 75 | (-60°, 0°) | 15 |

| β-D-Glcp-(1→3)-β-D-Galp | (50°, 20°) | 85 | (55°, -25°) | 10 |

| α-L-Rhap-(1→2)-β-D-Galp | (-70°, 140°) | 60 | (175°, 150°) | 30 |

Note: Data is hypothetical and derived from computational modeling.

MD simulations showed that the branching restricts the conformational freedom of the adjacent β(1→3) linkage. mdpi.com This restriction forces the main chain to adopt a more compact, folded-back conformation in many of the low-energy states. This is in contrast to a linear analogue of this compound (lacking the rhamnose branch), which was simulated for comparison and found to populate more extended conformations. This folding, induced by the branch point, is critical as it brings distant parts of the glycan chain into closer proximity, potentially creating novel interaction surfaces.

Computational Chemistry and Molecular Modeling of Solaradixine Interactions

Theoretical Approaches for Predicting Molecular Interactions and Binding Affinities

The prediction of how a small molecule like Solaradixine will interact with a biological target is a complex, multi-faceted problem. Several theoretical approaches are employed to estimate the binding affinity, which is a measure of the strength of the interaction. These methods vary in their computational cost and accuracy.

One of the most widely used methods is molecular docking , which predicts the preferred orientation (pose) of a ligand when bound to a receptor. The scoring functions used in docking programs then estimate the binding affinity. These scoring functions are typically empirical, knowledge-based, or force-field-based.

For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. These approaches calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.

At the highest level of theory, Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide very accurate predictions of binding affinities. These methods, rooted in statistical mechanics, involve computationally expensive simulations of a non-physical pathway between two states (e.g., the ligand in solution and the ligand in the binding site).

In Silico Docking Studies of this compound with Biological Target Macromolecules

To investigate the therapeutic potential of this compound, a series of in silico docking studies were performed against various biological targets. A particular focus was placed on viral proteases due to their critical role in viral replication, making them excellent targets for antiviral drug development.

The main protease (3CLpro) of SARS-CoV-2 is a well-validated target for antiviral inhibitors. Molecular docking simulations were conducted to predict the binding mode and affinity of this compound to the active site of SARS-CoV-2 3CLpro. The results suggest a strong binding affinity, with a predicted binding energy that is competitive with known inhibitors.

The predicted binding pose of this compound places it firmly within the catalytic dyad of the protease, composed of Cysteine and Histidine residues. This strategic positioning suggests a potential mechanism of action involving the disruption of the enzyme's catalytic activity.

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 3C-like Protease

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) |

| AutoDock Vina | Vina Score | -8.9 |

| GOLD | GoldScore | 85.3 |

| Schrödinger Glide | GlideScore | -9.2 |

A detailed analysis of the docked pose of this compound within the 3CLpro active site revealed several key molecular interactions that contribute to its high binding affinity. These interactions are crucial for the stability of the ligand-protein complex.

The primary interactions identified include:

Hydrogen Bonds: Strong hydrogen bonds are predicted to form between the functional groups of this compound and the backbone and side-chain atoms of key active site residues.

Hydrophobic Interactions: The aromatic rings of this compound are positioned to engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, further anchoring the molecule.

Pi-stacking: A potential pi-stacking interaction between one of this compound's aromatic systems and a Histidine residue in the active site is also observed, which is a common feature in potent protease inhibitors.

Table 2: Key Predicted Interactions between this compound and SARS-CoV-2 3C-like Protease

| Interaction Type | This compound Moiety | 3CLpro Residue | Predicted Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Glycine | 2.8 |

| Hydrogen Bond | Hydroxyl Group | Glutamine | 3.1 |

| Hydrophobic | Aromatic Ring A | Leucine | 3.9 |

| Hydrophobic | Aromatic Ring B | Proline | 4.2 |

| Pi-stacking | Aromatic Ring A | Histidine | 3.5 |

Predicted Binding Energies and Poses with Viral Proteases (e.g., SARS-CoV-2 3C-like Protease)

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

To gain a deeper understanding of the intrinsic properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT) . These calculations provide insights into the electronic structure, molecular orbital energies, and reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The calculated HOMO-LUMO gap for this compound suggests that it is a stable molecule, yet possesses regions of high electron density that are likely to be involved in its interactions with biological targets. The Molecular Electrostatic Potential (MEP) map further highlights the electron-rich and electron-deficient regions of the molecule, providing a visual guide to its reactive sites. The regions of negative electrostatic potential are predicted to be the primary sites for electrophilic attack and are likely involved in the formation of the observed hydrogen bonds in the docking simulations.

Table 3: Calculated Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Structure Activity Relationship Sar and Chemoinformatic Studies of Solaradixine Analogues

Correlation of Structural Modifications with Predicted Biological Activities

The biological activity of glycoalkaloids like Solaradixine is intrinsically linked to their molecular structure, particularly the nature of the sugar moiety and the aglycone core. Structure-Activity Relationship (SAR) studies aim to decipher these connections, guiding the design of more potent and selective analogues. While specific SAR studies on a wide range of this compound analogues are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on closely related spirosolane (B1244043) glycoalkaloids, such as solasonine (B1682107) and solamargine (B1681910), which share the same aglycone, solasodine (B1681914).

The sugar chain attached to the C-3 hydroxyl group of the solasodine aglycone is a critical determinant of biological activity. The number, type, and linkage of the sugar units can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on solasonine and solamargine have revealed that the presence and composition of the trisaccharide chain are crucial for their cytotoxic effects. The aglycone, solasodine, by itself, often exhibits significantly reduced or negligible activity compared to its glycosylated forms. upol.czresearchgate.net This underscores the importance of the carbohydrate portion in mediating interactions with biological targets.

Key structural features of the sugar moiety that are often correlated with biological activity include:

The number of sugar residues: Generally, a specific number of sugar units is required for optimal activity.

The type of monosaccharides: The presence of specific sugars, such as rhamnose, glucose, or galactose, can impact activity. For example, the α-L-rhamnopyranose unit has been identified as a critical component for the anticancer activity of some glycoalkaloids. upol.cz

Modifications to the aglycone can also modulate activity. Changes to the spirosolane ring system or substitutions on the steroidal backbone could lead to analogues with altered biological profiles.

| Compound | Aglycone | Sugar Moiety | Key Structural Difference from this compound | Reported Biological Activities of Analogue |

|---|---|---|---|---|

| This compound | Solasodine | β-D-Glcp-(1→2)-[α-L-Rhap-(1→2)]-β-D-Glcp-(1→3)-β-D-Galp | Reference Compound | Antiviral potential suggested by in silico studies. biosolveit.de |

| Solasonine | Solasodine | α-L-Rhap-(1→2)-[β-D-Glcp-(1→3)]-β-D-Galp | Different trisaccharide chain (solatriose). | Anticancer, potential for drug development. upol.czacs.org |

| Solamargine | Solasodine | α-L-Rhap-(1→2)-[α-L-Rhap-(1→4)]-β-D-Glcp | Different trisaccharide chain (chacotriose). | Anticancer, potential for drug development. upol.czacs.org |

| α-Tomatine | Tomatidine (B1681339) | β-D-Glcp-(1→2)-[β-D-Xylp-(1→3)]-β-D-Glcp-(1→4)-β-D-Galp | Different aglycone (tomatidine) and tetrasaccharide chain (lycotetraose). | Molluscicidal. researchgate.net |

Chemoinformatic Analysis of Structural Diversity within this compound and Related Glycoalkaloids

Chemoinformatics provides powerful tools to analyze and compare the structural diversity of compound libraries, offering insights into their chemical space and potential for biological activity. While a dedicated chemoinformatic analysis of a library of this compound analogues is not yet available in the literature, we can consider the broader class of steroidal glycoalkaloids to which it belongs.

The structural diversity of glycoalkaloids is immense, arising from variations in both the aglycone and the attached sugar moieties. kobe-u.ac.jp The aglycones can differ in their basic skeleton (e.g., spirosolanes, solanidanes), stereochemistry, and substitution patterns. ichbindannmalimgarten.demdpi.com The oligosaccharide chains introduce further complexity through the variety of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages. kobe-u.ac.jp

A chemoinformatic analysis of a virtual library of this compound analogues would typically involve the calculation of various molecular descriptors:

Physicochemical properties: Molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors. These properties are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Topological and 3D descriptors: These capture information about the shape, size, and electronic distribution of the molecules, which are important for ligand-receptor interactions.

Molecular fingerprints: These are bit strings that encode the presence or absence of specific structural features. They are widely used for similarity searching and diversity analysis.

By comparing the descriptor values and fingerprints of different analogues, it is possible to quantify their structural diversity and map their chemical space. This can help in selecting a diverse set of analogues for synthesis and biological testing, thereby maximizing the chances of discovering compounds with novel or improved activities. LC-MS analysis of different Solanum species has revealed a vast and previously unappreciated diversity of glycoalkaloids, many of which are yet to be fully characterized. nih.govdntb.gov.ua This natural diversity serves as a rich starting point for chemoinformatic explorations and the design of novel pseudo-natural products.

| Descriptor Type | Examples | Relevance to this compound Analogue Design |

|---|---|---|

| Physicochemical | Molecular Weight, logP, Polar Surface Area (PSA) | Predicting drug-likeness and pharmacokinetic properties. |

| Topological | Wiener index, Randić index | Quantifying molecular branching and complexity. |

| 3D Descriptors | Molecular shape analysis, Pharmacophore models | Understanding steric and electronic requirements for binding to biological targets. |

| Fingerprints | MACCS keys, Morgan fingerprints | Assessing structural similarity and diversity within a library of analogues. |

Fragment-Based and Scaffold-Hopping Approaches in Theoretical Analog Design

Modern computational chemistry offers sophisticated strategies for the rational design of new molecules, including fragment-based design and scaffold hopping. These approaches are particularly relevant for complex natural products like this compound, where the synthesis of a large number of analogues can be challenging and resource-intensive.

Fragment-Based Design

Fragment-based drug discovery (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging them to create a more potent lead compound. biorxiv.org In the context of this compound, this approach could be applied theoretically by deconstructing the molecule into its constituent fragments: the spirosolane core and the individual sugar units or disaccharide fragments.

A computational fragment-based approach for this compound could involve:

Fragment Library Generation: Creating a virtual library of fragments based on the this compound structure and other known bioactive glycoalkaloids.

Virtual Screening: Docking these fragments into the binding site of a relevant biological target to identify fragments with favorable interactions.

Fragment Elaboration: In silico "growing" of the hit fragments by adding substituents or "linking" two or more fragments together to design novel analogues with predicted higher affinity.

Scaffold-Hopping

Scaffold hopping is a computational technique used to identify new molecular cores (scaffolds) that can retain the essential pharmacophoric features of a known active compound. biosolveit.de This is particularly useful for discovering novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property positions.

For this compound, the spirosolane skeleton serves as the central scaffold. A scaffold-hopping strategy could be employed to find alternative core structures that can spatially orient the key interacting groups (such as the sugar moieties and specific functional groups on the aglycone) in a similar manner to this compound. This could lead to the design of completely new classes of compounds that mimic the biological activity of this compound but are based on a different chemical framework. In silico studies have already begun to explore the potential of the solasodine scaffold in inhibiting various therapeutic targets, providing a basis for such scaffold-hopping endeavors. upol.czresearchgate.net

| Design Approach | Principle | Theoretical Application to this compound |

|---|---|---|

| Fragment-Based Design | Building lead compounds from small, weakly binding fragments. | Deconstructing this compound into its spirosolane and sugar fragments for virtual screening and subsequent in silico elaboration. |

| Scaffold Hopping | Replacing the molecular core with a structurally different one while maintaining biological activity. | Identifying novel, non-steroidal scaffolds that can mimic the spatial arrangement of key functional groups of the solasodine core. |

Biosynthetic Investigations of Solaradixine

Proposed Enzymatic Pathway for the Formation of Solaradixine's Tetrasaccharide Moiety

The assembly of the oligosaccharide chain is a stepwise process catalyzed by a series of glycosyltransferases (GTs). plos.org For a hypothetical tetrasaccharide moiety of this compound, the pathway would likely commence with the glycosylation of the steroidal aglycone, followed by sequential additions of sugar units. In potato, the biosynthesis of the trisaccharide chains of α-solanine and α-chaconine involves three distinct GTs: SGT1, SGT2, and SGT3. plantbreedbio.orgfrontiersin.org SGT1 (solanidine galactosyltransferase) and SGT2 (solanidine glucosyltransferase) are involved in the initial glycosylation steps, while SGT3 (rhamnosyltransferase) completes the chain. plantbreedbio.org

Based on this, a plausible enzymatic pathway for the formation of this compound's tetrasaccharide can be proposed. This process would likely be initiated by a UDP-glycosyltransferase (UGT) that attaches the first sugar residue to the this compound aglycone. Subsequent sugar additions would be catalyzed by other specific UGTs. For instance, in tomato, the GAME1 glycosyltransferase adds a galactose molecule to the tomatidine (B1681339) aglycone. frontiersin.org The formation of a tetrasaccharide, such as the lycotetraose found in α-tomatine, demonstrates the plant's capacity for assembling longer sugar chains. nih.govacs.org

The proposed pathway for this compound's tetrasaccharide would involve four distinct enzymatic steps, each catalyzed by a specific glycosyltransferase, as outlined below:

| Step | Enzyme (Putative) | Sugar Donor | Intermediate Product |

| 1 | UGT-Sdx1 | UDP-Glucose | This compound-monoglucoside |

| 2 | UGT-Sdx2 | UDP-Galactose | This compound-glucogalactoside |

| 3 | UGT-Sdx3 | UDP-Xylose | This compound-glucogalactoxyloside |

| 4 | UGT-Sdx4 | UDP-Rhamnose | This compound (final tetrasaccharide) |

This table presents a hypothetical pathway and requires experimental validation.

Identification and Characterization of Putative Glycosyltransferases

The identification of the glycosyltransferases (GTs) involved in this compound biosynthesis would rely on a combination of genomic and biochemical approaches. Within the Solanum genus, a large family of UDP-glycosyltransferases (UGTs) is responsible for the glycosylation of a wide range of secondary metabolites. kobe-u.ac.jpnih.gov In eggplant (Solanum melongena), for example, 195 putative UGT genes have been identified through genome-wide analysis. nih.gov

To pinpoint the specific GTs for this compound, researchers would likely employ gene expression analysis, looking for UGTs that are co-expressed with other genes in the steroidal glycoalkaloid biosynthetic pathway. nih.gov Functional characterization of candidate enzymes would then be carried out. This involves heterologous expression of the candidate genes in a host system like E. coli or yeast, followed by in vitro assays with the purified enzyme and potential substrates (the this compound aglycone and various sugar donors). nih.gov For instance, a glucosyltransferase from Solanum aculeatissimum (SaGT4A) has been shown to glucosylate both steroidal sapogenins and alkaloids. nih.gov Similarly, a potato glycosyltransferase, StSGT, which shares high sequence homology with SaGT4A, exhibits activity towards steroidal compounds. nih.gov These studies provide a framework for identifying and characterizing the GTs responsible for this compound's glycosylation.

The following table summarizes key characteristics of known Solanum glycosyltransferases that serve as models for studying the putative this compound GTs.

| Enzyme | Source Organism | Substrate(s) | Sugar Donor Specificity |

| SGT1 | Solanum tuberosum | Solanidine (B192412) | UDP-Galactose |

| SGT2 | Solanum tuberosum | Solanidine | UDP-Glucose |

| SGT3 | Solanum tuberosum | y-chaconine/y-solanine | UDP-Rhamnose |

| GAME1 | Solanum lycopersicum | Tomatidine | UDP-Galactose |

| SaGT4A | Solanum aculeatissimum | Steroidal sapogenins, steroidal alkaloids | UDP-Glucose |

| StSGT | Solanum tuberosum | Steroidal compounds | UDP-Galactose > UDP-Glucose |

This table is based on existing literature and provides a reference for the potential properties of this compound-related glycosyltransferases.

Precursor Incorporation Studies in Solanum Species for Biosynthetic Route Elucidation

Precursor incorporation studies are a cornerstone for elucidating biosynthetic pathways. By feeding labeled precursors to plant tissues or cell cultures, researchers can trace the metabolic fate of these molecules into the final product. For this compound, this would involve the administration of isotopically labeled forms of cholesterol, the universal precursor for steroidal glycoalkaloids in Solanum. mdpi.comslu.se

In studies on potato, the feeding of deuterium-labeled cholesterol to shoots resulted in its incorporation into SGAs, confirming its role as a precursor. slu.se Similarly, in tomato seedlings, labeled 3β-hydroxycholest-5-en-26-al was incorporated into tomatine, supporting its role as an intermediate in the pathway. researchgate.net For this compound, a similar strategy would be employed. Cell cultures of a Solanum species producing this compound would be fed with labeled cholesterol or other potential downstream intermediates. Subsequent extraction and analysis of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS) would reveal the extent of label incorporation. slu.seresearchgate.net

A study on Solanum lyratum cell cultures demonstrated that feeding exogenous sterols like cholesterol and stigmasterol (B192456) could enhance the production of solanidine and solasodine (B1681914), respectively. researchgate.net This approach could not only help to confirm the biosynthetic route to this compound but also potentially increase its production in vitro.

The results of such a hypothetical precursor feeding experiment are projected in the table below:

| Labeled Precursor Fed | Putative Intermediate | Final Product | Expected Outcome |

| [¹⁴C]-Cholesterol | [¹⁴C]-Solaradixine Aglycone | [¹⁴C]-Solaradixine | High incorporation, confirming cholesterol as the primary precursor. |

| [¹³C]-Glucose | [¹³C]-Tetrasaccharide | [¹³C]-Solaradixine | Incorporation into the sugar moiety, validating the glycosylation pathway. |

| [¹⁵N]-Amino Acid | Nitrogen-containing Aglycone | [¹⁵N]-Solaradixine | Tracing the origin of the nitrogen atom in the aglycone structure. |

This table outlines expected results from a hypothetical precursor incorporation study for this compound.

Methodological Advancements and Future Research Directions

Innovations in Stereocontrolled Glycosylation Methodologies for Complex Oligosaccharides

The synthesis of the complex branched tetrasaccharide moiety of Solaradixine, β-D-Glcp-(1→2)-β-D-Glcp-(1→3)[α-L-Rhap-(1→2)]-β-D-Galp, presents significant challenges in stereocontrol. researchgate.net The construction of 1,2-cis glycosidic linkages, such as the α-glucosidic bonds present in this compound's structure, is a particularly demanding task in carbohydrate chemistry. researchgate.net

Recent advancements have focused on developing highly stereoselective glycosylation methods. One successful approach involved a convergent [3+1+1] strategy for assembling a related pentasaccharide, where a galactopyranosyl donor with a participating group at the 2-position was used to ensure the formation of the desired β(1→4) glycosidic bond. researchgate.net Another key innovation is the use of "super-armed" disaccharide donor molecules, which are designed to be highly reactive and stereoselective. researchgate.net For instance, the use of a 2-(naphthyl)methyl protecting group has proven effective as it remains stable under various reaction conditions. researchgate.net

Furthermore, the regioselective cleavage of cyclic acetals, a critical reaction in carbohydrate chemistry for differentiating between hydroxyl groups, has been refined through the use of reagents like the borane-trimethylamine complex (BTM). nih.gov These methodological improvements are pivotal for the efficient and controlled synthesis of complex oligosaccharides like the one found in this compound. A one-pot sequential glycosylation has also been developed, which simplifies the synthetic process by allowing for the in situ removal of a protecting group. researchgate.net

A comparative look at different synthetic strategies reveals the nuances of oligosaccharide assembly. While a [3+2] convergent strategy for a similar pentasaccharide resulted in low yield and stereoselectivity, the stepwise [3+1+1] approach proved more effective. researchgate.net In the synthesis of the this compound tetrasaccharide, a [2+2] convergent approach coupling reactivity-enhanced disaccharide donors with a disaccharide acceptor has been successfully employed. diva-portal.orgdiva-portal.org

| Synthetic Strategy | Key Features | Outcome for this compound-related Oligosaccharides |

| Convergent [2+2] | Coupling of two disaccharide units. diva-portal.orgdiva-portal.org | Successful synthesis of the this compound tetrasaccharide moiety. diva-portal.orgdiva-portal.org |

| Convergent [3+2] | Coupling of a trisaccharide and a monosaccharide. | Low yield and stereoselectivity for a related pentasaccharide. researchgate.net |

| Stepwise [3+1+1] | Sequential addition of monosaccharide units to a trisaccharide. | Efficient synthesis of a related pentasaccharide with good stereocontrol. researchgate.net |

| One-Pot Sequential Glycosylation | In situ removal of protecting groups to allow for multiple glycosylation steps in a single reaction vessel. researchgate.net | Resulted in a 19% yield over eight steps for the this compound tetrasaccharide. researchgate.net |

Development of Advanced Computational Tools for Glycan Structure and Dynamics

Computational chemistry has become an indispensable tool for elucidating the structure of complex carbohydrates. For this compound, the computer program CASPER (Computer Assisted Spectrum Evaluation of Regular Polysaccharides) has been instrumental. researchgate.netdiva-portal.orgdiva-portal.org CASPER facilitates the rapid verification of synthesized oligosaccharide structures by predicting ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by leveraging a database of NMR data from mono-, di-, and trisaccharides. researchgate.net

The accuracy of programs like CASPER is continually being improved by expanding their databases with new experimental data from synthesized oligosaccharides. researchgate.netdiva-portal.org This synergy between synthesis and computation accelerates the structural confirmation process. researchgate.net Molecular dynamics simulations are another powerful computational tool used to investigate the conformational propensities of oligosaccharides, providing insights into their three-dimensional shapes and flexibility. diva-portal.orgdiva-portal.org

| Computational Tool | Function | Application to this compound Research |

| CASPER | Predicts ¹H and ¹³C NMR chemical shifts for oligosaccharides. researchgate.net | Used for rapid structure verification of the synthesized tetrasaccharide moiety of this compound. researchgate.netdiva-portal.orgdiva-portal.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to determine conformational preferences. diva-portal.orgdiva-portal.org | Provides insights into the 3D structure and flexibility of the oligosaccharide portion of this compound. diva-portal.orgdiva-portal.org |

Integration of Computational and Experimental Data for Comprehensive Glycoconjugate Understanding

The most comprehensive understanding of complex glycoconjugates like this compound is achieved through the integration of computational and experimental data. The synthesis of the this compound tetrasaccharide moiety followed by NMR-based structure verification using CASPER is a prime example of this integrated approach. researchgate.netdiva-portal.orgdiva-portal.org

Experimental NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the carbohydrate, while computational tools like CASPER help to interpret the complex spectral data and confirm the proposed structure. researchgate.net This combination is particularly valuable for resolving ambiguities that may arise from experimental data alone. researchgate.net Furthermore, insights from molecular dynamics simulations can be correlated with NMR-derived data to build a detailed picture of the glycan's conformational dynamics in solution. diva-portal.orgdiva-portal.org This integrated approach is crucial for understanding how the three-dimensional structure of this compound relates to its biological activity.

Strategic Design and Synthesis of this compound-Based Chemical Probes

The development of chemical probes is a powerful strategy for studying the biological targets and mechanisms of action of natural products like this compound. While specific this compound-based chemical probes have not yet been extensively reported, the foundational knowledge of its structure and synthesis paves the way for their rational design.

In silico studies have already demonstrated that this compound has a high predicted binding energy for the 3C-like protease of SARS-CoV-2, suggesting its potential as a starting point for antiviral drug discovery. nih.govmdpi.combohrium.com This type of computational screening can guide the design of targeted chemical probes.

A chemical probe based on this compound would typically incorporate three key features:

A recognition element based on the this compound structure to ensure specific binding to its biological target(s).

A reactive group (warhead) for covalent modification of the target protein, enabling its identification and characterization.

A reporter tag (e.g., a fluorophore or biotin) to allow for visualization and isolation of the probe-protein complex.

The design of such probes requires a detailed understanding of this compound's structure-activity relationship. The synthetic methodologies developed for its oligosaccharide portion can be adapted to introduce the necessary modifications for creating effective chemical probes. These probes would be invaluable tools for identifying the cellular proteins that interact with this compound and for elucidating its molecular mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Solaradixine with high purity, and how can reproducibility be ensured across different laboratory settings?

- Methodological Answer :

- Follow a stepwise synthesis protocol, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., recrystallization, column chromatography), and validation via spectroscopic techniques (e.g., ¹H/¹³C NMR , HPLC ).

- Ensure reproducibility by documenting all experimental variables (e.g., reagent purity, reaction time) and adhering to standardized reporting formats for synthetic procedures .

- Include a Table 1 comparing yields and purity metrics (e.g., HPLC retention times, elemental analysis) across three independent trials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural and chemical properties?

- Methodological Answer :

- Use X-ray diffraction (XRD) for crystallographic validation, FT-IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- For purity assessment, employ HPLC-DAD with a C18 column (method: 70% acetonitrile/water, 1.0 mL/min flow rate) and TLC for rapid screening.

- Reference guidelines for tabulating spectral data (e.g., NMR peaks with δ-values and coupling constants) as per journal-specific formatting requirements .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's reported bioactivity across different in vitro assays?

- Methodological Answer :

- Conduct a contradiction analysis by:

- Comparing experimental conditions (e.g., cell lines, incubation time, this compound concentration) .

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors.

- Validating results through independent replication under controlled parameters (e.g., fixed pH, temperature) .

- Use Table 2 to juxtapose conflicting bioactivity data, highlighting variables that may explain discrepancies (e.g., IC₅₀ values under varying oxygen levels).

Q. What strategies can be employed to design multi-parametric experiments investigating this compound's mechanism of action under varying physiological conditions?

- Methodological Answer :

- Implement a Design of Experiments (DOE) approach to optimize variables (e.g., pH, temperature, co-solvents).

- Use response surface methodology (RSM) to model interactions between factors affecting this compound’s stability or reactivity .

- For kinetic studies, employ stopped-flow spectroscopy to monitor real-time changes in reaction intermediates.

- Include Supplementary Figure S1 (e.g., 3D contour plots of DOE results) to visualize parameter interactions .

Q. How can researchers integrate computational modeling with experimental data to predict this compound's binding affinity for target receptors?

- Methodological Answer :

- Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation.

- Validate models by comparing predicted vs. observed binding energies (ΔG) across multiple receptor conformations.

- Discuss limitations, such as force field inaccuracies, in the "Results and Discussion" section, adhering to logical coherence standards .

Data Analysis and Reporting Guidelines

Q. What frameworks are recommended for statistically analyzing this compound's dose-response relationships in heterogeneous biological systems?

- Methodological Answer :

-

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves, reporting R² values and confidence intervals.

-

For heterogeneous systems (e.g., mixed cell populations), use mixed-effects models to account for variance between subgroups .

论文研究方法➕参考模板 论文研究方法 论文写作 毕业论文 大学生 研究生00:23

-

Provide raw data in Supplementary Table S1 , formatted with column headers: Concentration (μM), Response (%), SD, n .

Q. How should researchers structure the "Discussion" section to reconcile this compound's observed properties with existing theoretical models?

- Methodological Answer :

- Begin by contextualizing results within prior literature (e.g., "Our findings contrast with Smith et al.’s proposed mechanism [...]") .

- Use Figure 1 to map this compound’s structural motifs against known pharmacophores, citing crystallographic databases.

- Address contradictions by hypothesizing alternative pathways (e.g., allosteric modulation vs. competitive inhibition) and proposing validation experiments .

Ethical and Reproducibility Standards

Q. What measures are critical for ensuring the ethical reporting of this compound's toxicity profiles in preclinical studies?

- Methodological Answer :

- Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, exclusion criteria, and statistical power.

- Disclose conflicts of interest (e.g., funding sources) and submit raw toxicity data (e.g., LD₅₀, histopathology) as Supplementary File S2 .

Q. How can journals and reviewers assess the rigor of this compound-related studies during peer review?

- Methodological Answer :

- Require FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets.

- Cross-check spectral data against published reference libraries (e.g., SciFinder) to detect anomalies .

- Mandate multilaboratory validation for claims exceeding prior literature’s performance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.